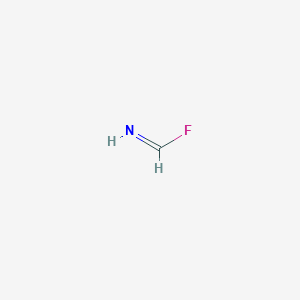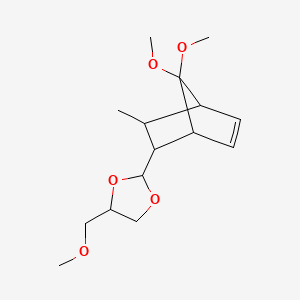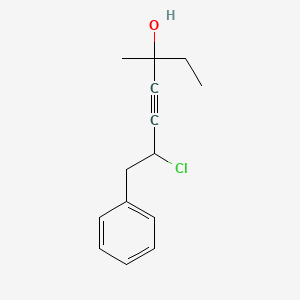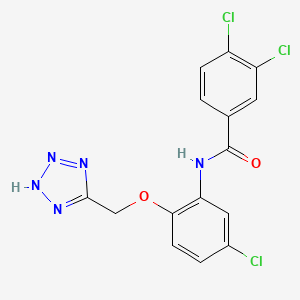
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and tetrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 5-chloro-2-(1H-tetrazol-5-ylmethoxy)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0-25°C. The resulting product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.
科学的研究の応用
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes. Additionally, the dichloro substitution enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-propynyl)benzamide
- 3,4-Dichloro-N-(2-methoxyphenyl)benzamide
- 3,4-Dichloro-N-(4-nitrophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it more versatile in its applications compared to other similar compounds that lack this functional group.
特性
CAS番号 |
35422-09-4 |
|---|---|
分子式 |
C15H10Cl3N5O2 |
分子量 |
398.6 g/mol |
IUPAC名 |
3,4-dichloro-N-[5-chloro-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H10Cl3N5O2/c16-9-2-4-13(25-7-14-20-22-23-21-14)12(6-9)19-15(24)8-1-3-10(17)11(18)5-8/h1-6H,7H2,(H,19,24)(H,20,21,22,23) |
InChIキー |
NKSZLYARHGKQJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)OCC3=NNN=N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
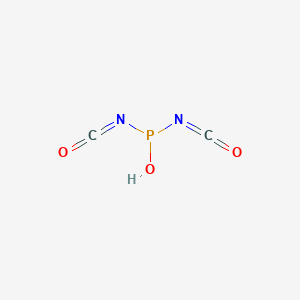
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
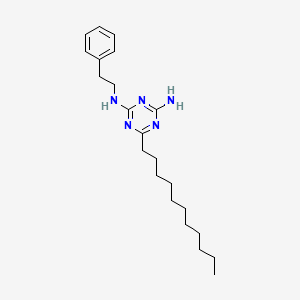
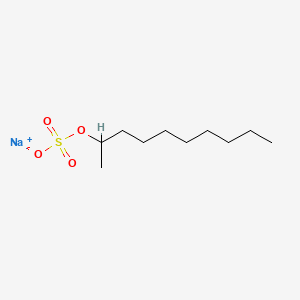


![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
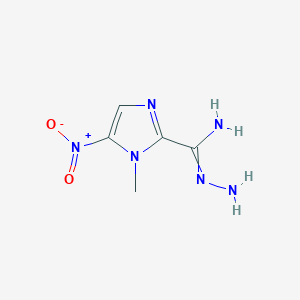
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

